![molecular formula C7H10ClN3O2 B1447924 2-[4-(2-氯乙基)-1H-1,2,3-三唑-1-基]乙酸甲酯 CAS No. 1423025-47-1](/img/structure/B1447924.png)

2-[4-(2-氯乙基)-1H-1,2,3-三唑-1-基]乙酸甲酯

描述

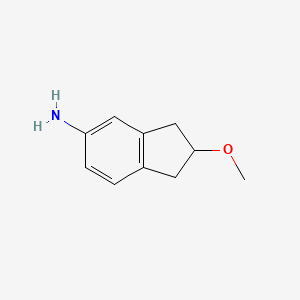

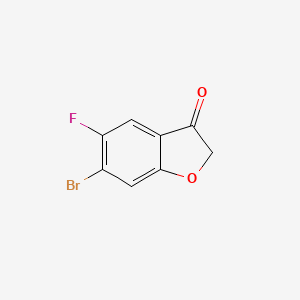

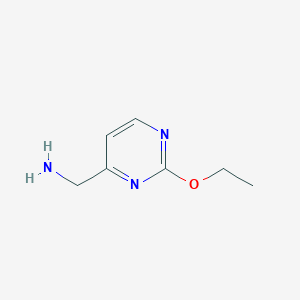

“Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate” is a chemical compound with the molecular formula C7H10ClN3O2 . It’s a derivative of imidazole, a class of organic compounds that are part of many important biomolecules, such as histidine and the purines .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl ring attached to a 2-chloroethyl group and an acetate group. The molecular weight of this compound is 203.63 .科学研究应用

Synthesis of Herbicidal Ionic Liquids

Application Summary: This compound has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and are designed for use in plant protection .

Experimental Procedure: The synthesis involves the combination of the target compound with domiphen derived phenoxyethylammonium cation, varying the substitution on the phenoxyethylammonium group and the length of the alkyl chain .

Results: The resulting ionic liquids displayed herbicidal activity under greenhouse conditions, with the structure of the liquids confirmed through various characterization methods .

Pharmaceutical Intermediates

Application Summary: The compound serves as an intermediate in the preparation of pharmaceuticals, particularly in the synthesis of antihistamines like Bilastine .

Experimental Procedure: It is involved in the synthesis process where it acts as a building block for the final active pharmaceutical ingredient .

Acaricidal Activity

Application Summary: Derivatives of this compound have been explored for their acaricidal activity, which is the ability to kill mites and ticks .

Experimental Procedure: The derivatives are synthesized through a series of reactions including sulfonylation, reduction, alkylation, cyclization, and N-substitution .

Results: The synthesized phenylpiperazine derivatives exhibited potential as acaricides, suggesting a new avenue for pest control applications .

Antitumor Activity

Application Summary: A chloro-substituted analog of this compound has shown pronounced antitumor activity, indicating its potential in cancer research .

Experimental Procedure: The analog, chlorocreasin, was tested for its physiological activity against tumor cells .

Results: Chlorocreasin demonstrated efficiency as a physiologically active substance, opening up possibilities for its use in cancer treatment .

Solvent for Biopolymers

Application Summary: The compound’s derivatives can act as solvents for biopolymers, aiding in processes like cellulose dissolution and lignin extraction .

Experimental Procedure: The ionic liquids derived from this compound are used to dissolve or extract biopolymers from biomass .

Results: The transformation of biopolymers into aromatic compounds using these solvents has been successful, contributing to the field of green chemistry .

Electrochemical Processes

Application Summary: The compound is involved in the creation of ionic liquids that are used in various electrochemical processes .

Experimental Procedure: The design of these ionic liquids is based on the desired electrochemical properties, which are influenced by the choice of cations and anions .

Results: These ionic liquids have been applied in electrochemical processes with positive outcomes, showcasing their versatility .

Alternative to Toxic Solvents

Application Summary: Ionic liquids derived from this compound offer an environmentally friendly alternative to toxic solvents in chemical synthesis .

Experimental Procedure: The compound is transformed into ionic liquids that replace hazardous solvents in synthesis reactions .

Results: The use of these ionic liquids has reduced the environmental impact of chemical processes, aligning with sustainability goals .

Catalysis

Application Summary: The compound is used to develop ionic liquids that serve as catalysts in various chemical reactions .

Experimental Procedure: The catalytic properties are tailored by modifying the ionic liquid’s structure, which includes the compound as a component .

Results: The catalytic activity of these ionic liquids has been demonstrated in several reactions, enhancing efficiency and selectivity .

属性

IUPAC Name |

methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVGVMOXEJHIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)